2-Amino-7-nitroacridin-9(10H)-one
Description
Properties
CAS No. |
65163-79-3 |
|---|---|
Molecular Formula |
C13H9N3O3 |
Molecular Weight |
255.23 g/mol |
IUPAC Name |
2-amino-7-nitro-10H-acridin-9-one |
InChI |
InChI=1S/C13H9N3O3/c14-7-1-3-11-9(5-7)13(17)10-6-8(16(18)19)2-4-12(10)15-11/h1-6H,14H2,(H,15,17) |
InChI Key |
ANBXJDLLOFTEPG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N)C(=O)C3=C(N2)C=CC(=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Scientific Research Applications
Pharmaceutical Applications
Antibacterial and Antifungal Properties
2-Amino-7-nitroacridin-9(10H)-one exhibits notable antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents. Research indicates that its structure allows for effective interaction with bacterial membranes and fungal cell walls, leading to cell disruption and death. This compound has been evaluated against various strains of bacteria and fungi, showing promising results in inhibiting growth at low concentrations.
Anticancer Activity
The compound has demonstrated potential as an anticancer agent. Studies have highlighted its ability to induce apoptosis in cancer cells by interacting with DNA and inhibiting key enzymes involved in cell proliferation. Specifically, it has shown efficacy against various cancer cell lines, including those resistant to traditional therapies . The mechanism involves the inhibition of topoisomerases and histone deacetylases, which are crucial for DNA replication and transcription.
Biochemical Research
Fluorescent Probes
Due to its unique fluorescent properties, this compound is utilized as a fluorescent probe in biochemical assays. Its ability to bind selectively to nucleic acids allows for real-time monitoring of biological processes such as DNA replication and repair mechanisms. This application is particularly useful in cellular imaging and tracking molecular interactions within live cells .
Binding Studies with Biological Macromolecules
Research has focused on the binding interactions of this compound with various biological macromolecules, including proteins and nucleic acids. These studies help elucidate the compound's mechanism of action and its potential as a therapeutic agent. The binding affinity and specificity are critical parameters that influence its effectiveness in therapeutic applications.
Material Science
Development of Novel Materials
The compound's unique chemical structure makes it suitable for developing novel materials, particularly in the field of organic electronics and photonics. Its photophysical properties can be harnessed to create materials for light-emitting devices, solar cells, and sensors . Research into polymer composites incorporating this compound has shown enhanced electrical conductivity and stability.
Comparative Analysis with Related Compounds
The following table summarizes the structural features and biological activities of compounds related to this compound:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Aminoacridine | Amino group at position 4 | Antibacterial |
| 9-Aminoacridine | Amino group at position 9 | Antifungal |
| 7-Nitroacridine | Nitro group at position 7 | Antimicrobial |
| 3-Aminoacridine | Amino group at position 3 | Cytotoxic |
What distinguishes this compound from these compounds is its specific combination of both amino and nitro groups at critical positions on the acridine structure, enhancing its solubility and reactivity compared to other derivatives.
Comparison with Similar Compounds
Substituent Effects and Physical Properties
*Calculated based on molecular formula C₁₂H₉N₃O₃.
Key Observations :
- Melting Points : Derivatives with halogen substituents (e.g., 7-Fluoro in 3c) exhibit higher melting points (~300°C) due to increased intermolecular interactions .
- Spectral Signatures: Amino and nitro groups produce distinct IR absorptions (e.g., NH stretches ~3200 cm⁻¹, NO₂ ~1520/1350 cm⁻¹) and NMR shifts (e.g., NH protons at δ ~11–12 ppm) .
Insights :
- Therapeutic Potential: Aminoacridines (e.g., 9-aminoacridine hemihydrate) are established DNA binders, suggesting the target compound may share similar mechanisms .
- Material Science: Nitro-substituted acridinones could serve as electron-deficient cores in TADF materials, though their efficiency may lag behind phenoxazine-donor systems like 3,6-DPXZ-AD .
Preparation Methods
Cyclization of Nitro-Substituted Anthranilic Acid Derivatives
The most direct route to 2-amino-7-nitroacridin-9(10H)-one involves cyclization of pre-functionalized anthranilic acid precursors. As demonstrated in a study by Habeeb and Sheat , heating nitro-substituted anthranilic acid derivatives with polyphosphoric acid (PPA) at 121–132°C for 3 hours induces cyclization to form the acridone core. For example, compound 9 (7-nitroacridin-9(10H)-one) was synthesized from a nitro-substituted anthranilic acid analog via PPA-mediated cyclization (Table 2) . To introduce the 2-amino group, the starting anthranilic acid must already contain an amino substituent at the ortho position relative to the carboxylic acid group.
Key Data:
-
Reaction Conditions: PPA, 121–132°C, 3 hours.
-
Limitations: Requires pre-functionalized starting materials, which may necessitate multi-step synthesis.
Multi-Component Reaction Followed by Functionalization
A Ce(IV)-catalyzed three-component reaction between chalcones, anilines, and β-ketoesters offers a modular approach to acridone derivatives . While this method primarily yields 1,3-diarylacridin-9(10H)-ones, strategic substitution of the aniline component with a nitro group could enable the synthesis of 7-nitro analogs. Subsequent dehydrogenation using nitrobenzene under microwave irradiation (250°C, 90 minutes) affords fully aromatic acridones . Introducing the 2-amino group would require post-cyclization amination, such as Buchwald-Hartwig coupling or nucleophilic substitution.
Example Protocol:
-
Multi-Component Reaction:
-
React 4-nitroaniline (1.3 eq), chalcone (1.1 eq), and ethyl acetoacetate in ethanol with Ce(IV) catalyst.
-
Microwave-assisted cyclization at 250°C for 90 minutes.
-
-
Dehydrogenation:
-
Irradiate intermediate in nitrobenzene to yield 7-nitroacridin-9(10H)-one.
-
-
Amination:
-
Introduce amino group at position 2 via palladium-catalyzed C–N coupling.
-
Key Data:
-
Challenges: Functional group tolerance during amination steps must be validated.
Regioselective Nitration and Reduction
For acridones lacking pre-installed nitro or amino groups, post-cyclization nitration and reduction offer an alternative pathway. Nitration at position 7 can be achieved using mixed acid (HNO₃/H₂SO₄), leveraging the electron-rich nature of the acridone ring. Subsequent reduction of a nitro group at position 2 (introduced via directed ortho-metallation) would yield the target compound. This method aligns with strategies used in acridone alkaloid synthesis .
Example Protocol:
-
Nitration:
-
Treat acridin-9(10H)-one with HNO₃/H₂SO₄ at 0°C to install nitro group at position 7.
-
-
Directed Amination:
-
Use lithium diisopropylamide (LDA) to deprotonate position 2, followed by reaction with an aminating agent (e.g., O-benzoylhydroxylamine).
-
Key Data:
-
Nitration Yield: ~70% (estimated from analogous reactions) .
-
Amination Efficiency: Dependent on directing group and reaction conditions.
Comparative Analysis of Methods
Mechanistic Considerations
-
PPA-Mediated Cyclization: The acidic environment of PPA facilitates protonation of carbonyl groups, promoting electrophilic aromatic substitution and cyclization .
-
Microwave-Assisted Dehydrogenation: Microwave irradiation enhances reaction efficiency by enabling rapid heating, particularly in high-boiling solvents like nitrobenzene .
-
Directed Functionalization: Substituents on the acridone ring influence reactivity. For instance, nitro groups deactivate the ring toward electrophilic substitution, necessitating careful planning of synthetic sequences .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for 2-Amino-7-nitroacridin-9(10H)-one, and how can reaction efficiency be optimized?
- Methodological Answer : Synthesis typically involves nitration and amination of acridinone precursors. Key parameters include temperature control (150–200°C for nitro-group stabilization) and solvent selection (polar aprotic solvents like DMF enhance reactivity). Thermal analysis of related acridinones suggests monitoring volatilization to avoid decomposition . Optimize yields via stepwise purification (e.g., column chromatography) and validate purity using HPLC (>95% threshold) .
Q. Which spectroscopic techniques are most effective for characterizing structural and electronic properties?
- Methodological Answer :
- NMR : Use - and -NMR to confirm amino and nitro substituents. Chemical shifts for aromatic protons typically appear at 7.5–8.5 ppm, with nitro groups causing deshielding .
- IR : Identify NH stretches (~3400 cm) and nitro symmetric/asymmetric vibrations (~1520 and 1350 cm) .
- XRD : For crystalline samples, compare unit cell parameters (e.g., space group, bond angles) to structurally similar phenothiazine derivatives .
Q. What stability profiles are observed under varying storage conditions?
- Methodological Answer : Stability studies on analogous acridinones indicate degradation under prolonged UV exposure (>72 hours). Store in amber vials at 4°C in inert atmospheres (N). Thermal gravimetric analysis (TGA) shows decomposition onset at ~220°C, suggesting compatibility with high-temperature reactions below this threshold .
Advanced Research Questions
Q. How can contradictions in experimental data (e.g., inconsistent reaction yields or spectral interpretations) be systematically resolved?
- Methodological Answer :
- Replication : Repeat experiments with controlled variables (e.g., solvent purity, catalyst batches) to isolate inconsistencies .
- Cross-Validation : Compare NMR/IR data with computational predictions (DFT calculations for electronic structure) .
- Statistical Analysis : Apply ANOVA to assess significance of yield variations across reaction conditions .
Q. What methodological considerations are critical for studying photophysical properties (e.g., fluorescence quantum yield)?
- Methodological Answer :
- Instrument Calibration : Use standard fluorophores (e.g., quinine sulfate) to calibrate spectrofluorometers .
- Solvent Effects : Test in solvents of varying polarity (e.g., ethanol vs. cyclohexane) to correlate Stokes shifts with dielectric constants .
- Quenching Studies : Introduce nitro-group electron-withdrawing effects into Marcus theory models to predict charge-transfer behavior .
Q. How can computational chemistry complement experimental data in predicting reactivity?
- Methodological Answer :
- DFT Modeling : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, nitro groups lower LUMO energy, enhancing electron affinity .
- MD Simulations : Simulate solvent interactions to optimize reaction media (e.g., DMSO vs. THF) .
Key Considerations for Methodological Rigor
- Triangulation : Combine experimental, computational, and literature data to validate findings .
- Control Experiments : Include blanks and known analogs (e.g., 2-chloroacridin-9(10H)-one) to benchmark results .
- Ethical Compliance : Adhere to safety protocols for nitro-containing compounds (e.g., PPE, fume hoods) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
